N-ethyltetrahydrofuran-3-sulfonamide

Description

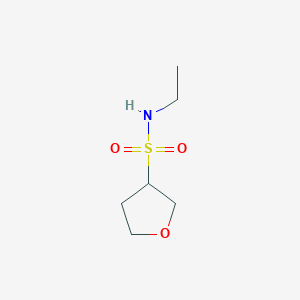

N-Ethyltetrahydrofuran-3-sulfonamide is a sulfonamide derivative featuring a tetrahydrofuran (THF) ring substituted at the 3-position with a sulfonamide group and an ethyl moiety. Sulfonamides are historically significant in medicinal chemistry due to their role as antibacterial agents and enzyme inhibitors.

Properties

Molecular Formula |

C6H13NO3S |

|---|---|

Molecular Weight |

179.24 g/mol |

IUPAC Name |

N-ethyloxolane-3-sulfonamide |

InChI |

InChI=1S/C6H13NO3S/c1-2-7-11(8,9)6-3-4-10-5-6/h6-7H,2-5H2,1H3 |

InChI Key |

CRAMPSQBGMGXBN-UHFFFAOYSA-N |

Canonical SMILES |

CCNS(=O)(=O)C1CCOC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-ethyltetrahydrofuran-3-sulfonamide can be synthesized through the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation . The reaction typically involves the use of low-cost commodity chemicals and can be performed under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidative coupling reactions. The scalability of this method has been demonstrated with other sulfonamide compounds, indicating its potential for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-ethyltetrahydrofuran-3-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfinamides and sulfonamides.

Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

Substitution: The sulfonamide group can participate in substitution reactions, where the sulfonyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yields and selectivity.

Major Products

The major products formed from these reactions include sulfinamides, sulfonamides, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-ethyltetrahydrofuran-3-sulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-ethyltetrahydrofuran-3-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group acts as a competitive antagonist of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for DNA production in bacteria . This inhibition disrupts bacterial growth and replication, making the compound effective as an antibacterial agent.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s core structure distinguishes it from analogs through:

- Sulfonamide group : Provides acidity (pKa ~10) and hydrogen-bonding capacity.

- Ethyl substituent : Increases lipophilicity compared to smaller alkyl groups (e.g., methyl).

- THF ring : Imparts rigidity and moderate polarity.

Comparative Analysis with Analogs

(a) ((S)-N-(Tetrahydrofuran-3-yl)benzamide) (CAS 152495-79-9)

- Structure : Benzamide group replaces sulfonamide; lacks ethyl substituent.

- Key Differences :

- Functional group : Benzamide is less acidic (pKa ~15) and forms weaker hydrogen bonds than sulfonamide.

- Lipophilicity : The absence of an ethyl group may reduce logP compared to N-ethyltetrahydrofuran-3-sulfonamide.

- Applications : Benzamides are often used as intermediates in drug synthesis (e.g., protease inhibitors) .

(b) T3D3633 (CAS 161814-49-9)

- Structure : Contains a carbamate group, a sulfonamide, and a branched alkyl chain (2-methylpropyl).

- Key Differences: Carbamate vs. Sulfonamide: Carbamates are hydrolytically unstable compared to sulfonamides, affecting metabolic stability.

(c) N-Substituted Ethyl Indazole Derivatives (Bistocchi et al., 1981)

- Structure : Indazole core with ethyl-carboxylate or hydroxamic acid substituents.

- Key Differences: Core heterocycle: Indazole’s aromaticity contrasts with THF’s non-aromatic nature, altering electronic properties. Biological activity: Indazole derivatives are explored for antitumor and anti-inflammatory applications, whereas sulfonamide-THF hybrids may target enzymes like carbonic anhydrase .

Data Tables

Table 1: Structural and Functional Comparison

| Compound | Core Structure | Functional Group | Substituent | Key Properties |

|---|---|---|---|---|

| This compound | THF ring | Sulfonamide | Ethyl | High acidity, moderate lipophilicity |

| ((S)-N-(THF-3-yl)benzamide | THF ring | Benzamide | None | Lower acidity, higher logP |

| T3D3633 | Complex hybrid | Carbamate + Sulfonamide | 2-Methylpropyl | Metabolic instability, steric hindrance |

| Ethyl-indazole derivatives | Indazole | Carboxylate/Hydroxamic acid | Ethyl | Aromatic, antitumor potential |

Table 2: Inferred Physicochemical Properties

| Compound | logP (Predicted) | Solubility (mg/mL) | pKa (Sulfonamide/Benzamide) |

|---|---|---|---|

| This compound | 1.8–2.3 | ~50 (PBS) | ~10.2 |

| ((S)-N-(THF-3-yl)benzamide | 2.1–2.5 | ~30 (DMSO) | ~15.0 |

| T3D3633 | 3.0–3.5 | <10 (PBS) | ~9.8 (sulfonamide) |

Research Implications and Limitations

- Drug design : The ethyl-THF-sulfonamide scaffold balances rigidity and lipophilicity, making it suitable for central nervous system (CNS) targets.

- Synthetic challenges : Ethyl substitution may complicate regioselective synthesis compared to simpler analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.